Cas no 83-34-1 (Skatole)

스카톨(Skatole)은 화학식 C9H9N을 가진 유기 화합물로, 인돌(Indole) 유도체에 속합니다. 백색 또는 연한 황색의 결정성 고체로, 농도에 따라 향기 특성이 달라집니다. 저농도에서는 자스민 같은 플로럴 향을 나타내지만, 고농도에서는 분변 특유의 냄새를 발산합니다. 주로 향료 산업에서 희석된 형태로 사용되며, 동물성 페로몬 연구 및 의약품 중간체로도 활용됩니다. 3-메틸인돌 구조로 인해 향료 조합 시 안정성이 우수하며, 정밀한 합성 공정을 통해 고순도 제품이 생산됩니다. 미생물 대사 연구에서도 중요한 표지 화합물로 적용됩니다.
Skatole structure
Skatole structure
Product Name:Skatole
CAS 번호:83-34-1
MF:C9H9N
메가와트:131.174462080002
MDL:MFCD00005627
CID:34288
PubChem ID:24896981
Update Time:2025-09-22

Skatole 화학적 및 물리적 성질

이름 및 식별자

    • 3-Methyl-1H-indole
    • 3-MI
    • BETA-METHYLINDOLE
    • FEMA 3019
    • SCATOLE
    • SKATOL
    • SKATOLE
    • SKETOLE
    • 1H-Indole,3-methyl-
    • 3-methyl-1h-indol
    • 3-methyl-indol
    • 3-Methylindole (skatole)
    • Indole, 3-methyl-
    • skatole(3-methylindole)
    • skatole,3-methyl-1H-indole
    • 3-METLYLINDOLE
    • SKATOLE(RG)
    • 3-Methyl-1H-indazole
    • 3-Methylindole
    • 3-methyl-indole
    • scatol
    • 3-Methyl-1H-indole (ACI)
    • Indole, 3-methyl- (8CI)
    • Indole, 3-methyl-(skatole) (7CI)
    • NSC 122024
    • β-Methylindole
    • MLS001332538
    • MLS001332537
    • 3-methyl-4,5-benzopyrrole
    • 3-METHYLINDOL
    • MLSMR
    • SMR000677925
    • Skatole
    • MDL: MFCD00005627
    • 인치: 1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3
    • InChIKey: ZFRKQXVRDFCRJG-UHFFFAOYSA-N
    • 미소: C1C=C2NC=C(C2=CC=1)C
    • BRN: 111296

계산된 속성

  • 정밀분자량: 131.07300
  • 동위원소 질량: 131.073
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 122
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 15.8A^2
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: 흰색이나 약간 갈색을 띤 결정체.
  • 밀도: 1.0111 (estimate)
  • 융해점: 92-97 °C (lit.)
  • 비등점: 265-266 °C(lit.)
  • 플래시 포인트: 화씨 온도: 269.6°f< br / >섭씨: 132°C< br / >
  • 굴절률: 1.6070 (estimate)
  • 용해도: Soluble in water, Ether, Alcohols, Benzene, Acetone, Chloroform.
  • 수용성: Soluble in water, Ether, Alcohols, Benzene, Acetone, Chloroform.
  • 안정성: Stable, but light-sensistive. Stench! Incompatible with strong oxidizing agents, strong acids, acid ahydrides, acid chlorides. Combustible.
  • PSA: 15.79000
  • LogP: 2.47630
  • 머크: 8560
  • 민감성: Light Sensitive
  • FEMA: 3019 | SKATOLE
  • 용해성: 뜨거운 물, 에탄올, 벤젠, 클로로포름, 에틸에테르에 녹는다.물에 살짝 녹다
  • 증기압: 0.0±0.5 mmHg at 25°C

Skatole 보안 정보

  • 기호: GHS07
  • 제시어:위험했어
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:UN3077 - class 9 - PG 3 - DOT/IATA UN3335 - Environmentally hazardous substances, solid, n.o.s., HI: all (not BR)
  • WGK 독일:2
  • 위험 범주 코드: 36/37/38-51/53
  • 보안 지침: S26-S36
  • 포카표 F사이즈:8-13
  • RTECS 번호:NM0350000
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • TSCA:Yes
  • 독성:MLD in frogs (mg/kg): 1000 s.c. (Bin-Ichi)

Skatole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

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    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Skatole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W301912-SAMPLE
Skatole
83-34-1 ≥98%
587.6 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W301912-100G
Skatole
83-34-1
100g
¥1198.32 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W301912-500G
Skatole
83-34-1
500g
¥5011.27 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W301912-1KG
Skatole
83-34-1
1kg
¥8090.46 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W301912-5KG
Skatole
83-34-1
5kg
¥34044.06 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M51458-5G
Skatole
83-34-1
5g
¥380.49 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M51458-25G
Skatole
83-34-1
25g
¥1208.74 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M51458-100G
Skatole
83-34-1
100g
¥3645.11 2023-11-12
Matrix Scientific
076007-25g
3-Methyl-1H-indole, 95+%
83-34-1 95+%
25g
$72.00 2023-09-09
Matrix Scientific
076007-100g
3-Methyl-1H-indole, 95+%
83-34-1 95+%
100g
$216.00 2023-09-09

Skatole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
참조
DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation
Chakrabarty, Manas; et al, Synthetic Communications, 2002, 32(2), 265-272

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine ,  Dicarbonylrhodium acetylacetonate Solvents: Toluene ;  30 bar, 60 °C
참조
Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols
Hochberger-Roa, Frank; et al, Molecules, 2022, 27(3),

합성 방법 3

반응 조건
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Tetrahydrofuran ;  5 min, rt
참조
Synthesis of Indoles from o-Haloanilines
Chebieb, Assia; et al, Journal of Organic Chemistry, 2023, 88(14), 10164-10170

합성 방법 4

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: 2885997-69-1 Solvents: Methanol ;  24 h, 110 °C
참조
α-Methylation of Ketones and Indoles Catalyzed by a Manganese(I) PCNHCP Pincer Complex with Methanol as a C1 Source
Thenarukandiyil, Ranjeesh; et al, Organometallics, 2023, 42(1), 62-71

합성 방법 5

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA
Avendano, Carmen; et al, Synlett, 2005, (1), 107-110

합성 방법 6

반응 조건
1.1 Catalysts: Chloro[2-[1-[(4-methoxyphenyl)imino-κN]ethyl]-5-[(1-pyrenylsulfonyl)oxy]phenyl-κ… (immobilized on multiwalled carbon nanotubes) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  12 h, 100 °C
참조
Immobilization of Cyclometalated Iridium Complex onto Multiwalled Carbon Nanotubes for Dehydrogenation of Indolines in Aqueous Solution
Liu, Huan; et al, Industrial & Engineering Chemistry Research, 2017, 56(40), 11413-11421

합성 방법 7

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Ethanol ;  24 h, 100 °C
참조
Ruthenium-Catalyzed Regioselective Synthesis of C3-Alkylated Indoles Following Transfer Hydrogenation or Borrowing Hydrogen Strategy
Chen, Xia; et al, Synthesis, 2023, 55(9), 1460-1466

합성 방법 8

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ,  Water ;  rt; 24 h, 100 °C
참조
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; et al, Tetrahedron Letters, 2020, 61(5),

합성 방법 9

반응 조건
1.1 Reagents: Sodium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate Solvents: Dimethylformamide
참조
The intramolecular Heck reaction
Link, J. T., Organic Reactions (Hoboken, 2002, 60,

합성 방법 10

반응 조건
1.1 Reagents: Acetic acid ;  30 min, 50 °C
1.2 3 h, 120 °C
참조
Visible Light-Induced Benzylic C(sp3)-C(sp2) Defluorinative Coupling between Indole Derivatives and Polyfluoroarenes
Li, Yan; et al, Advanced Synthesis & Catalysis, 2023, 365(19), 3284-3289

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  rt; 6 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides
Zhang, Jingran; et al, Organic & Biomolecular Chemistry, 2022, 20(40), 7886-7890

합성 방법 12

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  2 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides
Sun, Wanwan; et al, Tetrahedron Letters, 2020, 61(43),

합성 방법 13

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  17 h, 140 °C
참조
Iridium-catalyzed methylation of indoles and pyrroles using methanol as feedstock
Chen, Shu-Jie; et al, RSC Advances, 2015, 5(86), 70329-70332

합성 방법 14

반응 조건
1.1 Catalysts: Nickel Solvents: Methanol
참조
Desulfuration of some sterically hindered thio ethers with Raney nickel
Pfaender, Peter; et al, Justus Liebigs Annalen der Chemie, 1969, 719, 119-26

합성 방법 15

반응 조건
참조
Synthesis of mescaline, N-methyl-, and N,N-dimethylmescaline
Banholzer, K.; et al, Helvetica Chimica Acta, 1952, 35, 1577-81

합성 방법 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][tetrakis(1-methylethyl) 2,2′-[1,3-… Solvents: Tetrahydrofuran
참조
Characterization and application of catalytic regioselective hydroformylation with a cationic bis(dioxaphospholane)rhodium catalyst precursor
Kwok, Thomas J.; et al, Organometallics, 1993, 12(5), 1954-9

합성 방법 17

반응 조건
1.1 Reagents: 1-Fluoro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole Solvents: Acetonitrile ;  rt
참조
Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans
Andries-Ulmer, Anna; et al, Journal of the American Chemical Society, 2018, 140(40), 13034-13041

합성 방법 18

반응 조건
1.1 Reagents: Oxygen Catalysts: Oxindole ,  Ferric bromide Solvents: Dimethylacetamide ;  100 °C
1.2 Reagents: Water ;  cooled
참조
Iron-catalyzed intramolecular C-H amination for the synthesis of N-H carbazoles and indoles
Wang, Zheng-Lin; et al, Green Chemistry, 2023, 25(11), 4463-4468

합성 방법 19

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ;  24 h, 140 °C
참조
Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using Methanol
Shee, Sujan; et al, Journal of Organic Chemistry, 2021, 86(9), 6943-6951

합성 방법 20

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: (OC-6-12)-Dichloro[4-[[(S)-ethylthio-κS]methyl]acridine-κN](triphenylphosphine)r… Solvents: Methanol ;  18 h, 135 °C
참조
Ruthenium Pincer Complex Catalyzed Selective Synthesis of C-3 Alkylated Indoles and Bisindolylmethanes Directly from Indoles and Alcohols
Biswas, Nandita; et al, Advanced Synthesis & Catalysis, 2020, 362(14), 2902-2910

합성 방법 21

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles
Ruiz, Miriam; et al, Tetrahedron, 2012, 68(2), 705-710

합성 방법 22

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 40 - 45 °C
1.2 Reagents: Water
참조
Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base
Sanchez, J. Domingo; et al, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5

합성 방법 23

반응 조건
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ;  24 h, 30 °C
참조
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

합성 방법 24

반응 조건
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
참조
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; et al, Angewandte Chemie, 2013, 52(27), 6983-6987

합성 방법 25

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Triphenyl phosphite ,  Dichlorobis(tricyclohexylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 90 °C
참조
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction
Yang, Hailong; et al, Catalysis Communications, 2013, 38, 21-25

합성 방법 26

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide ;  24 h, 25 °C
참조
Palladium(II) acetate
Grennberg, Helena; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-35

합성 방법 27

반응 조건
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  3 h, rt
참조
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; et al, Chem, 2023, 9(2), 511-522

합성 방법 28

반응 조건
1.1 Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran
참조
Arsonium ylides in the synthesis of indoles
Bravo, Pierfrancesco; et al, Tetrahedron Letters, 1970, (52), 4535-8

합성 방법 29

반응 조건
참조
The transition metal-catalyzed N-heterocyclization. The rhodium-catalyzed synthesis of indoles
Watanabe, Yoshihisa; et al, Chemistry Letters, 1980, (5), 603-4

합성 방법 30

반응 조건
1.1 2 h, 40 °C
1.2 Reagents: Aluminum chloride Solvents: Water ;  rt; rt → 120 °C; 0.5 h, 120 °C
참조
Synthesis of 3-methylindole and its new purification method
Xu, Jianguo; et al, Huagong Shengchan Yu Jishu, 2005, 12(4), 12-14

합성 방법 31

반응 조건
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ;  4 h, rt
참조
Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole Synthesis
Hu, Yu-Lin; et al, Catalysis Letters, 2016, 146(5), 968-976

합성 방법 32

반응 조건
1.1 Solvents: Acetic acid ;  50 °C; 3 h, reflux
참조
Palladium-catalyzed dearomative allylation of indoles with cyclopropyl acetylenes: access to indolenine derivatives
Lu, Chuan-Jun; et al, Organic & Biomolecular Chemistry, 2021, 19(3), 635-644

합성 방법 33

반응 조건
1.1 Reagents: Zinc Solvents: Acetic acid ,  Water
참조
Heterocyclic compounds of nitrogen. VII. Ring contraction of some cinnolines and dihydrocinnolines
Besford, L. S.; et al, Journal of the Chemical Society, 1964, 4037, 4037-44

합성 방법 34

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성 방법 35

반응 조건
1.1 Reagents: Formic acid ,  Diisopropylethylamine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
참조
Electron Transfer Photoredox Catalysis: Development of a Photoactivated Reductive Desulfonylation of an Aza-Heteroaromatic Ring
Qiang-Liu; et al, Advanced Synthesis & Catalysis, 2020, 362(15), 3110-3115

합성 방법 36

반응 조건
참조
An efficient synthesis of indole
Ito, Yoshihiko; et al, Journal of the American Chemical Society, 1977, 99(10), 3532-4

합성 방법 37

반응 조건
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diglyme
참조
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; et al, Organic Reactions (Hoboken, 1995, 47,

합성 방법 38

반응 조건
1.1 Solvents: Diethyl ether
참조
Hydrogenolysis of 3-(hydroxymethyl)indole and other indole derivatives with lithium aluminum hydride
Leete, Edward; et al, Canadian Journal of Chemistry, 1953, 31, 775-84

Skatole Raw materials

Skatole Preparation Products

Skatole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83-34-1)Skatole
주문 번호:A15835
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 16:00
가격 ($):252.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83-34-1)3-Methylindole
주문 번호:LE18434;LE2093;LE2475153
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:19
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83-34-1)3-Methylindole
주문 번호:sfd4862
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally
Email:sales2@senfeida.com

Skatole 분광

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Amadis Chemical Company Limited
(CAS:83-34-1)Skatole
A15835
순결:99%
재다:500g
가격 ($):252.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-34-1)3-Methylindole
LE18434;LE2093;LE2475153
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
Email